molecular formula C17H26O7 B8096118 BnO-PEG4-CH2COOH CAS No. 86259-56-5

BnO-PEG4-CH2COOH

Cat. No.: B8096118
CAS No.: 86259-56-5
M. Wt: 342.4 g/mol
InChI Key: INZJSUYNTDLKGK-UHFFFAOYSA-N
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Description

BnO-PEG4-CH2COOH: is a heterobifunctional polyethylene glycol (PEG) derivative. It consists of a benzyl group (BnO), a PEG chain with four ethylene glycol units (PEG4), and a carboxylic acid group (CH2COOH). This compound is widely used in the pharmaceutical and biotechnology industries for drug delivery systems, diagnostics, and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG4-CH2COOH typically involves organic synthesis methodsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques. The process is optimized to ensure consistency, scalability, and cost-effectiveness. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: BnO-PEG4-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

BnO-PEG4-CH2COOH is widely utilized in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of BnO-PEG4-CH2COOH involves its ability to conjugate with various molecules through its functional groups. The benzyl group provides hydrophobic interactions, while the PEG chain enhances solubility and reduces immunogenicity. The carboxylic acid group allows for further functionalization and conjugation with other molecules. This combination of properties makes this compound an effective tool in drug delivery and other applications .

Comparison with Similar Compounds

Uniqueness: BnO-PEG4-CH2COOH is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to enhance the stability and bioavailability of conjugated molecules makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O7/c18-17(19)15-24-13-11-22-9-7-20-6-8-21-10-12-23-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZJSUYNTDLKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516292
Record name 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86259-56-5
Record name 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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